(E)-Broparestrol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
479-68-5 |
|---|---|
Molecular Formula |
C22H19Br |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChI Key |
OQCYTSHIQNPJIC-QURGRASLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Synonyms |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Broparestrol
Pioneering Synthetic Routes to Broparestrol
Early synthetic approaches to Broparestrol laid the groundwork for subsequent methodological advancements. These initial routes focused on the construction of the core tetrasubstituted olefin structure.
Palladium-Catalyzed Cross-Coupling Methods for Broparestrol Synthesis
A significant advancement in Broparestrol synthesis involved the use of palladium-catalyzed cross-coupling reactions to form a key carbon-carbon bond. nu.edu.sa One reported method details the synthesis of the precursor, α,β-diphenyl-β-(p-ethylphenyl)ethylene, through two distinct palladium-catalyzed pathways. nu.edu.sa
In the first approach, diphenylacetylene (B1204595) is hydroaluminated using diisobutylaluminium hydride to generate a vinylalane intermediate. This intermediate then undergoes a cross-coupling reaction with p-bromo(ethyl)benzene in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium. nu.edu.sa
The second approach involves the cross-coupling of α-bromo-α,β-diphenylethylene with p-ethylphenylzinc chloride, also catalyzed by tetrakis(triphenylphosphine)palladium. The necessary p-ethylphenylzinc chloride can be prepared in situ from p-bromo(ethyl)benzene. nu.edu.sa The resulting precursor is then converted to Broparestrol through treatment with bromine in dry chloroform. nu.edu.sa This methodology was noted for its advantages over previously described methods. nu.edu.sa
Table 1: Comparison of Palladium-Catalyzed Routes to Broparestrol Precursor
| Starting Material 1 | Starting Material 2 | Catalyst | Overall Yield of Broparestrol |
| Diphenylacetylene | p-Bromo(ethyl)benzene | Tetrakis(triphenylphosphine)palladium | Not explicitly stated for this specific route in the provided text. |
| α-Bromo-α,β-diphenylethylene | p-Ethylphenylzinc chloride | Tetrakis(triphenylphosphine)palladium | 65% |
One-Pot Synthesis Approaches via Carboalumination of Diphenylacetylene
A one-pot synthesis of Broparestrol has been achieved through the carboalumination of diphenylacetylene. thieme-connect.comthieme-connect.de This method is followed by bromination to yield the final product. thieme-connect.com This approach offers a more streamlined process for obtaining the tetrasubstituted olefin. thieme-connect.com
Advanced Synthetic Strategies and Optimization in Broparestrol Chemistry
Later developments in the synthesis of Broparestrol focused on improving efficiency and control. The palladium-catalyzed cross-coupling methods represent a significant optimization in the synthesis of Broparestrol and related tetrasubstituted olefins like Tamoxifen (B1202). nu.edu.saresearchgate.net These strategies provide a regio- and stereocontrolled means of preparing these complex molecules. researchgate.net
Isomerization and Stereochemical Considerations in Broparestrol Synthesis
The synthesis of Broparestrol results in a mixture of geometric isomers, specifically the E- and Z-isomers. wikipedia.orgresearchgate.net The spatial arrangement of the substituent groups around the central carbon-carbon double bond defines these isomers and significantly influences their properties.
Synthesis and Isolation of E- and Z-Isomers of Broparestrol
Broparestrol is typically produced as a mixture of its E- and Z-isomers. wikipedia.orgresearchgate.net The isolation of the individual isomers has been achieved through fractional crystallization. researchgate.netresearchgate.net While the mixture has been used commercially, the isolated isomers have been subjects of further research. researchgate.net The Z-isomer is also referred to as LN-2299, and the E-isomer as LN-1643. wikipedia.org
Table 2: Properties of Broparestrol Isomers
| Isomer | Systematic Name | CAS Number | Key Structural Feature |
| Z-Broparestrol | (Z)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene | 22393-63-1 | The two unsubstituted phenyl rings are on the same side of the C=C double bond. researchgate.net |
| E-Broparestrol | (E)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene | 22393-62-0 medchemexpress.com | The two unsubstituted phenyl rings are on opposite sides of the C=C double bond. researchgate.net |
Impact of Stereochemistry on Research Findings
The stereochemistry of Broparestrol's isomers has been shown to be a critical factor in their biological activity. Although both isomers are active and exhibit antiestrogenic properties, their effects can differ. wikipedia.org For instance, the E-isomer was found to inhibit prolactin-induced mammary cancer in research studies. researchgate.netresearchgate.net This highlights the importance of isolating and studying the individual isomers to understand their specific biological profiles. The distinct crystalline structures of the E- and Z-isomers have also been characterized. researchgate.net
Derivatization and Analog Synthesis of Broparestrol for Structure-Activity Relationship Studies
The development and functional understanding of selective estrogen receptor modulators (SERMs) like broparestrol are heavily reliant on structure-activity relationship (SAR) studies. researchgate.net These studies involve the systematic synthesis of derivatives and analogs to elucidate how specific chemical features of a molecule influence its biological activity. researchgate.net For the triphenylethylene (B188826) class of compounds, to which broparestrol belongs, SAR studies are crucial for dissecting the structural requirements for estrogenic versus antiestrogenic effects. wikipedia.orgwikipedia.org
Research into broparestrol analogs has explored the impact of isomeric configuration and the nature and position of substituents on the triphenylethylene scaffold. nih.gov A key study investigated the synthesis and biological activities of the cis (Z) and trans (E) isomers of broparestrol, alongside a structural isomer and related nitro-analogs, to probe the dissociation between estrogenic and antifertility activities. nih.gov
The synthesis of these analogs allows for a direct comparison of their effects. For instance, the estrogenicity of these compounds was evaluated using the Allen-Doisy vaginal smear test in rats, a standard assay for estrogenic activity. nih.gov The findings revealed significant differences in potency and the nature of the estrogenic response based on structural modifications. nih.gov
Notably, the position of the bromine and ethylphenyl groups on the ethylene (B1197577) core dramatically alters activity. The structural isomer, bromo-1-(p-ethylphenyl)-1-diphenyl-2,2-ethylene, where the substituents are rearranged on the ethylene carbons, was found to be a potent, typical estrogen, approximately twice as active as the reference compound hexanestrol. nih.gov In stark contrast, the cis and trans isomers of broparestrol itself were characterized as incomplete estrogens, exhibiting more than 100 times less activity in the same assay. nih.gov This highlights the critical role of the substitution pattern on the ethylene double bond in determining the estrogenic character of the molecule.
Furthermore, replacing the bromo-substituent with a nitro-group was also investigated. The compound nitro-1-(p-ethylphenyl)-2-diphenyl-1,2-ethylene demonstrated interesting properties, inhibiting fertility at a dose that was not estrogenic, suggesting a separation of these two biological effects. nih.gov
The table below summarizes the comparative biological activities of synthesized broparestrol analogs based on research findings.
| Compound | Key Structural Feature | Relative Estrogenic Activity (Allen-Doisy Test) nih.gov | Antifertility Activity (Rat Model) nih.gov |
|---|---|---|---|
| Cis (Z)-Broparestrol | Isomer of Broparestrol | Very low (>100x less active than Isomer 3) | Not specified |
| Trans (E)-Broparestrol | Isomer of Broparestrol | Very low (>100x less active than Isomer 3) | Not specified |
| Bromo-1-(p-ethylphenyl)-1-diphenyl-2,2-ethylene | Structural isomer of Broparestrol | High (approx. 2x more active than Hexanestrol) | Active at 10 mcg/day |
| Nitro-1-(p-ethylphenyl)-1-diphenyl-2,2-ethylene | Nitro-analog of structural isomer | Not specified | Active at 100 mcg/day |
| Nitro-1-(p-ethylphenyl)-2-diphenyl-1,2-ethylene | Nitro-analog of Broparestrol | Inactive at antifertility dose | Active at 1 mg/day |
These SAR studies are fundamental to the rational design of new SERMs. By modifying the core structure, such as the triphenylethylene scaffold, and altering peripheral substituents, chemists can fine-tune the interaction of the molecule with estrogen receptors (ERα and ERβ). wikipedia.orgmdpi.com This modulation affects the conformational changes of the receptor upon binding, which in turn dictates the recruitment of coactivator or corepressor proteins, leading to tissue-specific agonist or antagonist activity. wikipedia.org The insights gained from synthesizing and testing analogs of broparestrol contribute to the broader understanding of how to develop compounds with desired therapeutic profiles, potentially improving tissue selectivity and efficacy. researchgate.net
Molecular and Cellular Mechanisms of Broparestrol Action
Broparestrol Interactions with Estrogen Receptors
Broparestrol binds to Estrogen Receptor Alpha (ERα), which is a key mediator of estrogenic effects in various tissues, including the breast and uterus mdpi.commdpi.comnih.gov. ERα is known to promote cellular proliferation and is frequently implicated in the growth of hormone-dependent cancers mdpi.comnih.gov. Upon binding to ERα, Broparestrol influences the receptor's conformation, thereby modulating its transcriptional activity mdpi.comresearchgate.netnih.govbmbreports.org. While specific quantitative binding affinity data for Broparestrol to ERα is not detailed in the provided literature, its classification as a SERM indicates a significant interaction with this receptor subtype wikipedia.orgwikipedia.orgmdpi.comdrugbank.com.
In addition to ERα, Broparestrol also interacts with Estrogen Receptor Beta (ERβ) mdpi.commdpi.comnih.govwikipedia.org. ERβ is expressed in a different pattern than ERα and is often associated with distinct physiological roles, potentially including inhibitory or anti-proliferative effects, thereby opposing some actions of ERα mdpi.comnih.govmdpi.comwikidoc.org. Similar to its interaction with ERα, Broparestrol's binding to ERβ induces conformational changes that modulate receptor function mdpi.comresearchgate.netnih.govbmbreports.org. The differential modulation of ERα and ERβ by SERMs contributes to their tissue-specific activities wikipedia.orgmdpi.com.
Broparestrol is characterized as a selective estrogen receptor modulator (SERM), indicating it possesses both estrogenic (agonist) and anti-estrogenic (antagonist) properties, which can vary depending on the target tissue wikipedia.orgwikipedia.orgmdpi.comdrugbank.com. Specifically, Broparestrol is described as being "slightly estrogenic and potently antiestrogenic" wikipedia.org. This dual activity arises from its ability to induce distinct conformational changes in the estrogen receptor upon binding, leading to differential recruitment of co-regulator proteins researchgate.netnih.govwikipedia.orgpsu.edu. The potent antiestrogenic activity suggests a dominant role in blocking estrogen-mediated pathways in certain contexts, such as breast tissue mdpi.comwikipedia.org.
The binding of Broparestrol to the ligand-binding domain (LBD) of estrogen receptors induces specific conformational alterations within the receptor structure mdpi.comresearchgate.netnih.govbmbreports.orgnih.gov. A critical element in these changes is the repositioning of helix 12 (H12) within the LBD nih.govresearchgate.netnih.gov. The conformation adopted by H12, influenced by the bound ligand, is a primary determinant of whether the receptor will act as an agonist or antagonist researchgate.netpsu.edu. These ligand-induced conformational shifts are essential for the receptor's ability to interact with other cellular machinery, including co-regulator proteins, thereby dictating the downstream transcriptional outcome mdpi.comnih.govnih.govnih.gov.
Broparestrol Effects on Gene Expression and Transcriptional Regulation
The ultimate effect of Broparestrol's interaction with estrogen receptors is the modulation of gene expression. This modulation is achieved through a complex interplay involving receptor conformation, DNA binding, and the recruitment of various co-regulatory proteins.
Following ligand binding and the subsequent conformational changes, the activated estrogen receptor complex interacts with a diverse array of co-regulator proteins, including coactivators and corepressors mdpi.comwikipedia.orgpsu.edunih.govmdpi.comnih.gov. These co-regulators play a pivotal role in fine-tuning the transcriptional machinery, either enhancing (coactivators) or inhibiting (corepressors) gene transcription wikipedia.orgpsu.edunih.govmdpi.comnih.gov. The specific profile of co-regulators recruited by Broparestrol-bound ERs is influenced by the ligand's structure and the receptor subtype, contributing to the observed tissue-specific agonistic or antagonistic activities wikipedia.orgpsu.edunih.govmdpi.comnih.gov. For instance, the potent antiestrogenic activity of Broparestrol likely involves the recruitment of corepressors that interfere with gene activation.
Summary of Broparestrol Interactions with Estrogen Receptors
| ER Subtype | Binding Interaction | Modulatory Activity (General Description) |
| ERα | Binds mdpi.commdpi.comnih.govwikipedia.org | Potently antiestrogenic; slightly estrogenic wikipedia.org. ERα generally promotes proliferation mdpi.com. |
| ERβ | Binds mdpi.commdpi.comnih.govwikipedia.org | Potently antiestrogenic; slightly estrogenic wikipedia.org. ERβ may exert inhibitory effects mdpi.comnih.govmdpi.comwikidoc.org. |
Compound Names Mentioned
Broparestrol
17β-estradiol (E2)
Raloxifene
Fulvestrant
Regulation of Estrogen Response Elements (EREs) by Broparestrol
The classical genomic mechanism of estrogen action involves the binding of estrogen to intracellular estrogen receptors (ERα and ERβ). This ligand-bound receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating gene transcription frontiersin.orgresearchgate.net. As a SERM, Broparestrol interacts with these ERs, inducing conformational changes that can lead to either the activation or repression of estrogen target genes wikipedia.org. While specific data detailing Broparestrol's direct binding affinity or transcriptional modulation at particular EREs is not extensively documented in the provided search results, its classification as a SERM implies that it influences the transcriptional activity mediated by ER-ERE interactions, often in a tissue-selective manner. This modulation can lead to antiestrogenic effects in certain tissues, such as the breast, by inhibiting the transcription of estrogen-dependent genes that promote cell proliferation wikipedia.org.
Broparestrol Influence on Intracellular Signaling Cascades
Beyond direct transcriptional regulation, Broparestrol, like other SERMs and estrogens, influences rapid, non-genomic signaling pathways that are critical for cellular function. These pathways include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) cascades.
Estrogen signaling can rapidly activate intracellular kinase pathways, including the MAPK pathway, often via membrane-associated ERs or G-protein coupled estrogen receptors (GPER1) frontiersin.orgresearchgate.netmdpi.com. This non-genomic activation typically involves the Ras-Raf-MEK-MAPK cascade, leading to downstream effects on cellular processes such as proliferation and survival mdpi.comindexcopernicus.com. Studies indicate that hyperactivation of the MAPK pathway can be associated with reduced estrogen receptor levels and resistance to antiestrogen (B12405530) therapies nih.gov. As a SERM, Broparestrol's interaction with ER signaling is expected to modulate these MAPK pathways. While direct studies on Broparestrol's specific effects on MAPK components (ERK, JNK, p38) are limited, the general understanding of SERM action suggests it could either inhibit or, in some contexts, activate these pathways, potentially contributing to its complex pharmacological profile. For instance, certain SERMs have been shown to downregulate growth signaling pathways like MAPK in response to anti-estrogen treatment wikipedia.org.
The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade regulating cell growth, proliferation, survival, metabolism, and protein synthesis mdpi.comwikipedia.orgnih.govoncotarget.com. Estrogen can activate this pathway through both genomic and non-genomic mechanisms, often involving interactions with receptor tyrosine kinases (RTKs) mdpi.commdpi.comfrontiersin.org. Dysregulation of the PI3K/AKT/mTOR pathway is frequently observed in cancers and is implicated in resistance to endocrine therapy mdpi.comfrontiersin.org. SERMs, including Broparestrol, can influence this pathway. Some research suggests that anti-estrogen treatments, which include SERMs, can lead to the downregulation of PI3K signaling wikipedia.org. Conversely, aberrant activation of the PI3K/AKT/mTOR pathway can promote ERα-independent growth and contribute to endocrine resistance frontiersin.org. Broparestrol's role as a SERM suggests it may modulate this critical pathway, potentially by counteracting estrogen-driven activation or by influencing resistance mechanisms.
Estrogen's effects can manifest rapidly, occurring within seconds to minutes, which points to non-genomic mechanisms that bypass direct DNA binding frontiersin.orgresearchgate.netnih.gov. These rapid responses are often mediated by cell surface receptors or membrane-associated ERs, which trigger intracellular signal transduction cascades, including the activation of protein kinases and the production of second messengers mdpi.comnih.govfrontiersin.org. Broparestrol, as a SERM, is also understood to engage in such non-genomic signaling vrachi.name. These rapid signaling events can influence cellular processes such as cell cycle progression, apoptosis, and cell migration imrpress.com. The precise nature of Broparestrol's non-genomic actions, including its specific interactions with membrane receptors and downstream kinases, warrants further investigation.
Preclinical Mechanistic Insights into Cellular Proliferation and Differentiation Pathways
Preclinical studies have provided insights into Broparestrol's impact on cellular proliferation and differentiation. Its classification as a potent antiestrogen suggests it can inhibit estrogen-dependent proliferation wikipedia.org. Estrogen receptor signaling is intrinsically linked to the regulation of the cell cycle, DNA replication, and cellular differentiation researchgate.netnih.gov. By modulating ER activity, SERMs like Broparestrol can influence these fundamental cellular processes. Broparestrol's ability to inhibit mammary gland development in animal models further suggests a role in modulating differentiation pathways wikipedia.org. The interplay between pathways like PI3K/AKT/mTOR and cell cycle regulators is critical, with imbalances potentially promoting proliferation over differentiation wikipedia.org. Broparestrol's influence on these pathways likely contributes to its observed effects on cell growth and development.
Preclinical Investigations of Broparestrol in Research Models
In Vitro Cellular and Biochemical Models for Broparestrol Research
In vitro models are fundamental tools in the preclinical investigation of compounds like Broparestrol, providing a controlled environment to dissect cellular and molecular mechanisms of action. These systems, ranging from established cancer cell lines to more complex organotypic cultures, allow for detailed examination of a compound's effects on specific biological processes.
Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D, are invaluable for studying the mechanisms of estrogenic compounds. wisconsin.eduelifesciences.orgfrontiersin.org These cell lines express high levels of estrogen receptors (ERα and ERβ), making them sensitive models for evaluating the effects of substances that interact with these receptors. frontiersin.org Studies using these cells have been instrumental in understanding how compounds modulate estrogen signaling pathways.
For instance, research has shown that both MCF-7 and T47D cells respond to estrogenic compounds with increased proliferation. frontiersin.org However, they also exhibit distinct molecular characteristics; MCF-7 cells have wild-type p53, while T47D cells express a mutant form, which can influence their response to various treatments. researchgate.net Furthermore, the T47D cell line has been noted to be particularly responsive to progesterone, a characteristic not as prominent in MCF-7 cells. researchgate.net
Investigations into the effects of estrogenic compounds on these cell lines often involve assessing changes in the expression of key proteins involved in the estrogen signaling pathway, such as the estrogen receptors themselves and downstream targets like MAPK. wisconsin.edu
Table 1: Characteristics of MCF-7 and T47D Cell Lines in Estrogen-Related Research
| Characteristic | MCF-7 | T47D |
|---|---|---|
| Estrogen Receptor (ER) Status | ER-positive | ER-positive |
| Progesterone Receptor (PR) Status | PR-positive | PR-positive |
| p53 Status | Wild-type | Mutant |
| Origin | Adenocarcinoma | Infiltrating ductal carcinoma |
| Progesterone Response | Less responsive | Highly responsive |
Primary cell cultures involve isolating cells directly from living tissue, offering a model that more closely represents the in vivo environment compared to immortalized cell lines. drugtargetreview.com These cultures are crucial for understanding the cell-specific effects of compounds like Broparestrol in a more physiologically relevant context. For example, primary mammary epithelial cells can be used to study the direct effects on normal breast tissue, providing insights into potential developmental or toxicological impacts. However, a significant challenge with primary cells is their limited lifespan and the difficulty in transfecting them for mechanistic studies. nih.gov
Organotypic culture models represent a further step towards mimicking the complexity of native tissues by co-culturing different cell types in a three-dimensional (3D) environment. nih.govutoledo.edu For breast cancer research, this can involve combining epithelial cells with stromal cells like fibroblasts in an extracellular matrix. utoledo.edu These models can recreate tissue architecture, such as the acinar structures of mammary glands, and allow for the study of crucial cell-cell and cell-matrix interactions. nih.govutoledo.edu Organotypic models are particularly valuable for assessing how a compound like Broparestrol might affect not just the cancer cells but also their surrounding microenvironment, which plays a critical role in tumor progression and response to therapy. nih.gov The development of patient-derived organotypic tumor spheroids (PDOTS) offers a promising avenue for personalized medicine, allowing for the screening of drug responses in a model that closely mirrors an individual patient's tumor. nih.gov
Receptor binding assays are a cornerstone of pharmacological research, providing direct measurement of a compound's affinity for its target receptor. nih.govcreative-bioarray.com These assays are essential for characterizing the interaction of Broparestrol with estrogen receptors. The principle involves using a radiolabeled ligand, typically a high-affinity natural hormone like [3H]-estradiol, that binds specifically to the receptor. epa.gov
In a saturation binding experiment , increasing concentrations of the radiolabeled ligand are incubated with a source of the receptor (e.g., uterine cytosol) to determine the receptor density (Bmax) and the dissociation constant (Kd), a measure of the radioligand's affinity. nih.govcreative-bioarray.comepa.gov
In a competition binding experiment , a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled test compound, such as Broparestrol. nih.govcreative-bioarray.com The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), which reflects its binding affinity. creative-bioarray.com These assays are highly sensitive and are considered the gold standard for quantifying ligand-receptor interactions. creative-bioarray.com
Table 2: Key Parameters Determined from Receptor Binding Assays
| Parameter | Description | Assay Type |
|---|---|---|
| Bmax | Maximum number of binding sites (receptor density) | Saturation |
| Kd | Dissociation constant (affinity of the radiolabeled ligand) | Saturation |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand | Competition |
| Ki | Inhibitory constant (affinity of the competing ligand) | Competition |
In Vivo Animal Models for Broparestrol Pharmacodynamic Research
In vivo animal models are indispensable for understanding the systemic effects of a compound and its impact on complex physiological processes that cannot be fully replicated in vitro.
Rodent models, particularly rats and mice, are extensively used to study the effects of estrogenic compounds on endocrine-regulated processes. nih.gov The rodent mammary gland is a well-established model for investigating the influence of hormonal agents on development and carcinogenesis. nih.govnih.gov Exposure to endocrine-disrupting chemicals during critical developmental windows can lead to altered mammary gland morphology. nih.govnih.gov
The regulation of prolactin secretion is another key area of investigation. In rodents, prolactin release is intricately linked to the estrous cycle and is influenced by estrogen levels. nih.gov For instance, in rats, a significant surge in prolactin occurs on the afternoon of proestrus, driven by high circulating estradiol. nih.gov Studies in rodent models can therefore elucidate how a compound like Broparestrol might interfere with the hypothalamic-pituitary axis to modulate prolactin secretion. nih.gov It is important to note that while there are similarities, there are also significant differences in prolactin regulation between rodents and humans, which must be considered when extrapolating findings. nih.gov
Use of Animal Models for Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
While specific pharmacokinetic data for Broparestrol is not extensively detailed in publicly available literature, the general pharmacokinetic profile of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) has been characterized in various animal models, primarily rodents such as rats. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.
Absorption: SERMs are typically administered orally. Following administration, compounds like tamoxifen (B1202), which is structurally related to Broparestrol, are well-absorbed.
Distribution: Triphenylethylene (B188826) derivatives are characteristically lipophilic, leading to extensive distribution into tissues. They are also highly bound to plasma proteins, often exceeding 95%. researchgate.net This high degree of protein binding can influence the volume of distribution and the concentration of the free, active drug in circulation.
Metabolism: The liver is the primary site of metabolism for SERMs. nih.gov Biotransformation occurs in two main phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups. researchgate.netmdpi.com Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov
Excretion: The excretion of SERMs and their metabolites occurs predominantly through the biliary-fecal route, with a smaller fraction eliminated in the urine. The extensive metabolism to more polar conjugates is a key step in their elimination from the body.
The following table summarizes typical pharmacokinetic parameters observed for SERMs in rat models, which can provide a general framework for what might be expected for Broparestrol.
| Parameter | Typical Finding in Rat Models for Related SERMs | Reference |
| Bioavailability | Variable; Raloxifene has low oral bioavailability (~2%) due to extensive first-pass metabolism, while Tamoxifen is well-absorbed. | researchgate.net |
| Plasma Protein Binding | High (>95%), primarily to albumin. | researchgate.net |
| Metabolism | Primarily hepatic, involving cytochrome P450 enzymes and glucuronidation. | researchgate.net |
| Elimination Half-life | Can be long, ranging from several hours to days. | researchgate.net |
| Primary Route of Excretion | Fecal/biliary. |
This table presents generalized data for the class of SERMs to which Broparestrol belongs, based on studies in rat models. Specific values for Broparestrol are not available.
Mechanistic Broparestrol Metabolism Studies
Detailed mechanistic studies specifically on Broparestrol's metabolism are limited. However, by examining the metabolic pathways of structurally similar triphenylethylene SERMs like tamoxifen, the biotransformation of Broparestrol can be inferred.
The biotransformation of triphenylethylene derivatives is a multi-step process involving several key enzymatic pathways, primarily occurring in the liver. nih.gov
Phase I Metabolism: The initial phase of metabolism for SERMs is largely dependent on the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For tamoxifen, isoforms such as CYP2D6 and CYP3A4 are instrumental in its metabolism. mdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation and N-demethylation, on the parent molecule. mdpi.comresearchgate.net Given the structural similarities, it is highly probable that CYP enzymes are also the principal catalysts in the Phase I metabolism of Broparestrol.
Phase II Metabolism: Following Phase I modifications, the metabolites, now possessing functional groups like hydroxyl moieties, undergo Phase II conjugation reactions. The most common conjugation pathway for SERMs is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net Sulfation, mediated by sulfotransferases (SULTs), is another potential Phase II pathway. nih.gov These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion. nih.gov
The enzymatic pathways involved in the metabolism of related SERMs are summarized in the table below.
| Metabolic Phase | Enzyme Superfamily/Family | Specific Enzymes (Examples from related SERMs) | Metabolic Reaction | Reference |
| Phase I | Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | Oxidation (e.g., hydroxylation) | mdpi.com |
| Phase II | UDP-glucuronosyltransferases (UGT) | UGTs | Glucuronide conjugation | researchgate.net |
| Phase II | Sulfotransferases (SULT) | SULTs | Sulfate (B86663) conjugation | nih.gov |
This table illustrates the enzymatic pathways involved in the biotransformation of triphenylethylene SERMs, which are presumed to be relevant for Broparestrol.
Specific metabolites of Broparestrol have not been definitively characterized in the available scientific literature. However, based on the known metabolic pathways of other triphenylethylene SERMs, several potential metabolites can be predicted.
For instance, the metabolism of tamoxifen results in the formation of active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen, which have a higher affinity for the estrogen receptor than the parent compound. mdpi.com These are products of CYP-mediated hydroxylation. mdpi.com Further metabolism leads to the formation of various conjugated metabolites.
It is plausible that Broparestrol undergoes similar biotransformation, leading to hydroxylated derivatives and their subsequent glucuronide or sulfate conjugates. The bromine atom on the Broparestrol molecule may also influence its metabolic fate, potentially leading to unique metabolites.
The table below outlines the types of metabolites that could be expected from the biotransformation of Broparestrol, based on the metabolism of related compounds.
| Parent Compound | Potential Metabolite Type | Metabolic Pathway | Potential Activity | Reference (based on related compounds) |
| Broparestrol | Hydroxylated Broparestrol | Phase I (CYP-mediated oxidation) | Potentially active | mdpi.com |
| Broparestrol | Broparestrol Glucuronide | Phase II (UGT-mediated conjugation) | Likely inactive and targeted for excretion | researchgate.net |
| Broparestrol | Broparestrol Sulfate | Phase II (SULT-mediated conjugation) | Likely inactive and targeted for excretion | nih.gov |
This table provides a predictive characterization of potential Broparestrol metabolites based on established metabolic pathways for structurally similar SERMs.
Analytical Methodologies and Characterization Techniques in Broparestrol Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in the study of Broparestrol, providing detailed information about its molecular structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed. epo.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Broparestrol Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Broparestrol. It provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for Broparestrol is not extensively detailed in publicly available literature, the application of solid-state NMR spectroscopy has been noted in the study of related compounds, demonstrating its utility in quantitatively estimating impurities. researchgate.net For new compounds, providing NMR data is a standard practice to confirm their identity.
Mass Spectrometry (MS) Applications for Broparestrol and its Metabolites
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of Broparestrol and to identify its metabolites. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the identity of newly synthesized compounds. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a particularly sensitive method for detecting similar compounds in biological samples, with low detection limits. For instance, in the analysis of related steroidal hormones, liquid chromatography coupled with mass spectrometry (LC/MS) is utilized, often with derivatization to improve ionization and detection of low-abundance metabolites. nih.gov This approach, using multiple reaction monitoring, allows for the specific detection of target compounds in complex biological mixtures. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the Broparestrol molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy, combined with theoretical simulations, has been used to analyze intermolecular interactions in the different isomeric forms of Broparestrol. researchgate.netresearchgate.net Polymorphs of compounds like Broparestrol typically exhibit different infrared spectra. google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed in conjunction with chromatographic techniques for detection. For example, in HPLC analysis, a UV detector is used to monitor the separation of Broparestrol isomers. google.com The technique is also a component of standard analytical procedures for identifying isolated components of a mixture. epo.org
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation and purification of Broparestrol, particularly for isolating its E- and Z-isomers and assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purity assessment of Broparestrol isomers. Broparestrol is a mixture of E- and Z-isomers, and HPLC is crucial for their separation and quantification. wikipedia.org Chiral HPLC can be employed for the separation of stereoisomers of related compounds. google.comgoogle.com
An example of an HPLC method for separating isomers involves a C18 column with UV detection at 220 nm. google.com The mobile phase can consist of an aqueous component with triethylamine (B128534) (TEA) and hydrochloric acid (HCl) to adjust the pH, and an organic component. google.com The peak areas in the resulting chromatogram are integrated to determine the percentage of each isomer present. google.com
Table 1: Example HPLC Parameters for Isomer Separation
| Parameter | Value |
| Column | C18, 3 µm, 15.0 cm x 4.6 mm |
| Mobile Phase A (Aqueous) | 15 mM TEA in 0.125% conc. HCl, pH ~7.0 |
| Flow Rate | 1.5 mL/minute |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
This table is based on an example chromatographic procedure and may not be specific to Broparestrol analysis. google.com
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable analytical tool in Broparestrol research. GC is particularly useful for the detection of compounds in biological matrices. For instance, GC-MS/MS has demonstrated high specificity and low detection limits (e.g., 0.25 ppb in bovine/porcine urine and liver samples) for similar compounds. To enhance sensitivity in GC-based methods, isotope-labeled internal standards can be used to correct for matrix effects, and sample preparation techniques like solid-phase extraction can be optimized to minimize interference.
X-ray Crystallography for Molecular and Crystal Structure Determination of Broparestrol and its Isomers
X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive insights into the molecular structure and stereochemistry of broparestrol and its geometric isomers, the Z- and E-forms.
Detailed research findings from crystallographic studies have confirmed the distinct spatial configurations of the broparestrol isomers. The molecular structure of broparestrol is characterized by the chemical formula C₂₂H₁₉Br. oup.com In the Z-isomer, the two unsubstituted phenyl rings are situated on the same side of the carbon-carbon double bond, whereas in the E-isomer, they are on opposite sides. oup.comepa.gov These structural determinations have been crucial for understanding the structure-activity relationships of the individual isomers.
The crystal structures for both the E- and Z-isomers have been determined and are available in the Cambridge Structural Database (CSD) under the refcodes BEPPET (E-isomer) and SAXGET (Z-isomer). oup.comepa.gov Studies have shown that both isomers crystallize in the monoclinic system. epa.gov Further investigation into the E-isomer has revealed dimorphism, meaning it can exist in more than one crystalline form. epa.gov The initially identified form, designated Form II E, is stable at room temperature. wikipedia.org However, a second polymorph, Form I E, which is stable at higher temperatures, has been identified. wikipedia.org Form I E crystallizes in the monoclinic space group P2₁/c. wikipedia.org Polymorphism has also been observed for the Z-isomer (a metastable form termed IIZ), though this form has proven difficult to isolate as it appears to exist only within the binary phase diagram of the isomer mixture. wikipedia.org
| Isomer/Polymorph | CSD Refcode | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| E-Broparestrol (Form II E) | BEPPET | Monoclinic | P2₁ | Room temperature stable form. epa.govwikipedia.org |
| E-Broparestrol (Form I E) | - | Monoclinic | P2₁/c | High temperature stable form. wikipedia.org |
| Z-Broparestrol (Form I Z) | SAXGET | Triclinic | - | Unsubstituted phenyl rings on the same side of C=C bond. epa.govwikipedia.org |
| Z-Broparestrol (Form II Z) | - | - | - | Metastable polymorph observed in binary phase diagram. wikipedia.org |
Radioligand Binding Assays for Quantifying Receptor Interactions
Radioligand binding assays are a cornerstone of pharmacological research, used to quantify the interaction between a ligand, such as broparestrol, and its target receptor. As a SERM, broparestrol's primary targets are the estrogen receptors (ER), ERα and ERβ. wikipedia.orgwikipedia.org These assays are critical for determining the binding affinity of broparestrol and its isomers for these receptors, which is a key determinant of their biological activity.
The general principle of a competitive radioligand binding assay involves a radiolabeled ligand (e.g., [³H]-estradiol or 16α-[¹²⁵I]iodo-estradiol) that binds with high affinity to the receptor of interest. oup.comepa.govnih.gov The assay measures the ability of an unlabeled compound, the "competitor" (in this case, broparestrol or its isomers), to displace the radioligand from the receptor. oup.com By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the competitor, a competition curve is generated. epa.gov
From this curve, the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand—is determined. epa.gov The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki) for the competitor, which reflects its binding affinity for the receptor. nih.gov A lower Ki value indicates a higher binding affinity. This quantitative data allows for the comparison of the binding potencies of different compounds, such as the E- and Z-isomers of broparestrol, for ERα and ERβ. nih.gov The assay requires separation of the bound and free radioligand, often achieved through filtration, followed by quantification of the bound radioactivity using a scintillation counter. wikipedia.org
| Parameter | Description | Significance in Broparestrol Research |
|---|---|---|
| Radioligand | A radioactively labeled molecule (e.g., [³H]-estradiol) that binds specifically to the target receptor. epa.govnih.gov | Used as a probe to detect and quantify estrogen receptor binding sites. |
| IC₅₀ (Inhibitory Concentration 50%) | The concentration of a competitor compound (e.g., broparestrol) that displaces 50% of the radioligand from the receptor. epa.gov | A direct measure of the compound's potency in the assay; used to compare isomers. |
| Ki (Inhibition Constant) | The equilibrium dissociation constant for the competitor, calculated from the IC₅₀. It represents the affinity of the competitor for the receptor. | Provides a standardized measure of binding affinity, allowing for comparison of broparestrol's affinity for ERα and ERβ. |
| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample, determined from saturation binding experiments. epa.gov | Indicates the density of estrogen receptors in a given tissue or cell preparation. |
Differential Scanning Calorimetry (DSC) for Polymorph Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. amegroups.orgscienceopen.com It is a powerful method for investigating the polymorphism of pharmaceutical compounds like broparestrol. amegroups.org DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing crucial information about the stability and physical state of different crystalline forms. nih.gov
In broparestrol research, DSC has been instrumental in characterizing the dimorphism of the E-isomer. epa.gov DSC analysis of the as-received monoclinic Form II E of E-broparestrol shows a distinct melting endotherm. dovepress.com When this molten sample is cooled slowly and then reheated, DSC reveals a different thermal profile, corresponding to the formation and melting of the new polymorph, Form I E. epa.govdovepress.com These experiments, often conducted at controlled heating rates such as 5 K/min, allow for the determination of melting points and enthalpies of fusion for each polymorph. epa.gov Such data is vital for constructing temperature-composition (T-x) phase diagrams for the binary system involving the Z- and E-isomers, which helps in understanding the thermodynamic relationships and relative stabilities of the various solid forms. epa.gov
| Polymorph | Thermal Event | Observation from DSC | Significance |
|---|---|---|---|
| Form II E | Melting | Exhibits a sharp melting endotherm upon initial heating. dovepress.com | Characterizes the thermal behavior of the room-temperature stable form. |
| Form I E | Crystallization & Melting | Forms upon recrystallization from the melt on slow cooling; shows a distinct melting point upon reheating. epa.govdovepress.com | Confirms the existence of a second, high-temperature stable polymorph. |
| Glass Phase | Glass Transition (Tg) | Observed upon reheating a sample that was rapidly quenched from the melt. epa.gov | Indicates the formation of an amorphous state and its characteristic transition temperature. |
Advanced Bioanalytical Techniques for Receptor Interaction Analysis (e.g., X-ray Fluorescence Spectrometry)
While less conventional for studying receptor-ligand interactions than methods like radioligand binding assays, advanced techniques such as X-ray Fluorescence (XRF) Spectrometry hold potential for specific applications. XRF is a powerful analytical method used to determine the elemental composition of a material. acs.org It works by irradiating a sample with high-energy X-rays, which causes the ejection of inner shell electrons from atoms in the sample. The resulting vacancies are filled by outer shell electrons, a process that releases a secondary X-ray photon (fluorescence) with an energy characteristic of the specific element. acs.org
The utility of XRF in receptor interaction analysis hinges on the presence of a unique, detectable element within the drug molecule that is not naturally abundant in the biological system. epo.orggoogleapis.com Broparestrol contains a bromine atom, a heavy element that can be readily detected by XRF. oup.com In principle, by using synchrotron XRF, which provides highly focused and intense X-ray beams, it is possible to map the distribution of the bromine-labeled broparestrol within cells or tissues. nih.gov A study on a bromine-labeled cyclic peptide demonstrated the feasibility of using synchrotron XRF to quantify the peptide's incorporation into individual tumor cells. nih.gov Therefore, this technique could potentially be applied to track the uptake and localization of broparestrol and correlate its presence with specific cellular compartments or receptor-rich regions. This method would not directly measure binding affinity but could provide valuable spatial information about the drug's disposition at a subcellular level, complementing data from other binding assays. epo.org
Emerging Research Avenues and Future Perspectives for Broparestrol
Broparestrol as a Research Probe for Endocrine System Studies
Synthetic ligands like Broparestrol are invaluable tools for dissecting the complexities of the endocrine system. As a SERM, Broparestrol exhibits tissue-specific estrogenic and antiestrogenic effects, making it an excellent research probe to investigate the differential functions of estrogen receptors (ERs), primarily ERα and ERβ, in various tissues. wikipedia.org Its ability to selectively modulate these receptors allows researchers to study specific estrogen-mediated signaling pathways.
By observing the physiological responses to Broparestrol in controlled experimental settings, scientists can unravel the roles of ER subtypes in processes beyond reproduction, such as in the central nervous system, cardiovascular system, and bone metabolism. The compound's triphenylethylene (B188826) structure, related to molecules like clomifene (B125282) and diethylstilbestrol (B1670540), provides a unique scaffold for studying ligand-receptor interactions and the subsequent conformational changes that dictate downstream gene expression. wikipedia.orgwikipedia.org Therefore, Broparestrol serves as a chemical key to unlock a deeper understanding of the nuanced and multifaceted nature of estrogen signaling.
Advanced Computational Chemistry and Theoretical Modeling in Broparestrol Research
Computational methods are becoming indispensable in modern drug discovery and toxicology, providing powerful tools to predict the behavior of molecules like Broparestrol, thereby saving time and resources.
QSAR models are mathematical descriptions that correlate the chemical structure of a compound with its biological activity. For a class of compounds that includes Broparestrol (nonsteroidal estrogens), QSAR studies can predict estrogenic potency based on physicochemical properties and structural features. u-tokyo.ac.jpnih.gov These models help in designing new analogs with enhanced affinity for estrogen receptors or improved selectivity. mdpi.com For instance, QSAR analyses on phytoestrogens and other non-steroidal compounds have successfully identified key molecular descriptors, such as dipole moment and molecular shape, that govern binding to ERα and ERβ. nih.gov Such approaches could be applied to Broparestrol and its derivatives to refine their therapeutic potential.
SBR models, a subset of QSAR, are crucial for environmental risk assessment. These models predict how a chemical's structure influences its persistence or degradation in the environment. acs.org Synthetic estrogens can be endocrine-disrupting chemicals, and understanding their environmental fate is critical. researchgate.netumweltbundesamt.de The structural features of Broparestrol, like its halogenated triphenylethylene core, can be analyzed using SBR to predict its biodegradability. ontosight.aifrontiersin.org Studies on related synthetic estrogens have shown that features like an ethynyl (B1212043) group can hinder microbial breakdown, and similar analyses for Broparestrol could guide the design of more environmentally benign SERMs. frontiersin.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Broparestrol, docking simulations can model its interaction within the ligand-binding domain of ERα and ERβ. nih.govjournaljpri.commdpi.com These simulations provide insights into the specific amino acid residues that stabilize the Broparestrol-ER complex, which is fundamental to its modulatory activity. mdpi.com Studies on similar SERMs like tamoxifen (B1202) have used docking to validate binding modes and understand the structural basis for their antagonist activity. journaljpri.commdpi.com
| Computational Technique | Application in Broparestrol Research | Key Insights |
| QSAR | Predict estrogenic activity based on chemical structure. | Identify structural features that enhance receptor binding and selectivity. u-tokyo.ac.jpnih.gov |
| SBR | Estimate environmental persistence and breakdown pathways. | Predict biodegradability and guide design of greener molecules. acs.orgumweltbundesamt.de |
| Molecular Docking | Simulate the binding pose of Broparestrol in estrogen receptors. | Identify key amino acid interactions and predict binding affinity. nih.govresearchgate.net |
| Molecular Dynamics | Analyze the stability and conformational changes of the receptor-ligand complex. | Understand the structural basis of tissue-selective agonist vs. antagonist activity. |
Application of Omics Technologies (Genomics, Proteomics) in Broparestrol Mechanistic Studies
Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), offer a holistic view of the cellular responses to compounds like Broparestrol. openbiotechnologyjournal.com By treating cells or tissues with Broparestrol and analyzing the subsequent changes in gene expression or protein levels, researchers can construct a comprehensive map of its biological impact. azolifesciences.com
For example, transcriptomics (e.g., RNA-sequencing) can identify the full spectrum of genes that are activated or repressed by Broparestrol in different cell types, such as breast cancer cells versus uterine cells. nih.govoup.com This can explain its dual estrogenic/antiestrogenic profile. Proteomics can then confirm whether these gene expression changes translate to altered protein levels, providing a more direct link to cellular function. Integrated multi-omics analyses can reveal entire pathways affected by Broparestrol, such as those involved in cell proliferation, apoptosis, or metabolism, offering a much deeper mechanistic understanding than is possible with traditional methods. mdpi.com
Investigation of Broparestrol in Unexplored Biological Systems and Cellular Contexts
Future research can expand the investigation of Broparestrol to biological systems where its effects are currently unknown. The widespread distribution of estrogen receptors suggests that Broparestrol could have unappreciated roles in various tissues and disease states. For example, the role of estrogen signaling in neurodegenerative diseases, immune function, and cardiovascular health is an area of active research. Investigating the effects of Broparestrol in these contexts could uncover novel therapeutic applications. Furthermore, exploring its impact on different species or in unique cellular models, such as three-dimensional organoids, could provide new insights into its mechanism of action and potential as an endocrine disruptor.
Integration of Broparestrol Research with Broader Scientific Disciplines (e.g., Chemical Biology, Structural Biology)
The study of Broparestrol is inherently interdisciplinary, lying at the intersection of chemistry and biology. Chemical biology utilizes small molecules like Broparestrol as tools to probe biological processes. The synthesis of Broparestrol derivatives with modified properties (e.g., fluorescent tags) can create powerful probes for imaging estrogen receptor dynamics within living cells.
Structural biology aims to determine the three-dimensional structures of macromolecules to understand their function. Obtaining a high-resolution crystal structure of the Broparestrol-estrogen receptor complex would be a significant milestone. This would provide a definitive atomic-level picture of the binding interaction, validating computational models and offering a precise blueprint for the rational design of next-generation SERMs with improved efficacy and safety profiles. The integration of these disciplines will be crucial for translating fundamental knowledge about Broparestrol into future therapeutic innovations.
Q & A
Q. What are the standard protocols for synthesizing Broparestrol, and how can researchers ensure reproducibility in its synthesis?
Broparestrol synthesis typically involves bromination of 1,2-diphenylethylene derivatives, followed by functionalization with ethylbenzene groups. Key steps include precise temperature control during bromination (80–100°C) and purification via recrystallization using ethanol-water mixtures . To ensure reproducibility:
- Document reaction conditions (e.g., molar ratios, solvent purity, catalyst concentration).
- Validate intermediate compounds using NMR and mass spectrometry .
- Include negative controls to identify side reactions (e.g., debromination).
- Provide detailed synthetic workflows in supplementary materials, as recommended by Beilstein guidelines .
Q. What spectroscopic and chromatographic methods are recommended for characterizing Broparestrol's purity and structural identity?
Characterization should combine:
- 1H/13C NMR : Confirm bromine substitution patterns and ethylbenzene integration ratios .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C22H11Br, MW 363.30) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile-water gradients (retention time: 12–14 min) .
- Elemental analysis : Match calculated vs. observed C, H, Br percentages (e.g., C: 72.7%, H: 3.05%, Br: 21.9%) .
Q. Table 1: Key Spectral Benchmarks for Broparestrol
| Method | Expected Result | Acceptable Tolerance |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.2–7.5 (m, aromatic H) | ±0.05 ppm |
| HRMS (ESI+) | m/z 363.30 [M+H]+ | ±0.001 Da |
| HPLC-PDA (254 nm) | Purity ≥98% | ±1% |
Advanced Research Questions
Q. How can contradictory findings in Broparestrol's pharmacological data (e.g., varying LD50 values) be systematically analyzed?
Discrepancies in toxicity data (e.g., LD50: 920 mg/kg intramuscular vs. >10,000 mg/kg subcutaneous ) require:
- Route-specific pharmacokinetic modeling : Assess bioavailability differences due to administration method.
- In vivo/in vitro correlation (IVIVC) : Compare tissue distribution patterns using radiolabeled Broparestrol.
- Meta-analysis frameworks : Apply statistical tools like Cochran’s Q-test to evaluate heterogeneity across studies .
Q. What statistical approaches are appropriate for dose-response studies involving Broparestrol's therapeutic and toxic effects?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values for estrogenic activity .
- Benchmark dose (BMD) modeling : Identify thresholds for toxicological endpoints (e.g., hepatotoxicity) .
- Multivariate analysis : Use PCA to separate confounding variables (e.g., solvent effects, animal strain differences) .
Q. Table 2: LD50 Values of Broparestrol Across Administration Routes
| Route | LD50 (mg/kg) | Study Model | Reference |
|---|---|---|---|
| Intramuscular | 920 | Rat (Sprague-Dawley) | |
| Subcutaneous | >10,000 | Mouse (BALB/c) |
Q. What strategies optimize Broparestrol's stability in long-term pharmacokinetic studies?
Broparestrol’s brominated structure is prone to photodegradation. Mitigation strategies include:
- Light-protected storage : Use amber vials and low-temperature conditions (−20°C).
- Stability-indicating assays : Monitor degradation products via LC-MS/MS (e.g., debrominated metabolites) .
- Excipient screening : Test antioxidants (e.g., ascorbic acid) in formulation buffers .
Methodological Considerations
Q. How should researchers design comparative studies evaluating Broparestrol against other synthetic estrogens?
- PICO Framework :
- Population : Estrogen receptor-positive cell lines (e.g., MCF-7).
- Intervention : Broparestrol (10 nM–1 µM).
- Comparison : Diethylstilbestrol or ethinylestradiol.
- Outcome : ERα activation (luciferase reporter assays) .
- Dose normalization : Adjust for molecular weight differences (e.g., molar vs. mass-based concentrations) .
Q. What ethical standards apply when conducting animal studies with Broparestrol?
- Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Justify sample sizes via power analysis to minimize animal use .
- Disclose conflicts of interest related to funding sources (e.g., pharmaceutical sponsors) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on Broparestrol's receptor selectivity?
- Binding affinity assays : Compare Broparestrol’s ERα/ERβ binding ratios using competitive radioligand assays.
- Transcriptomic profiling : Identify downstream gene targets (e.g., pS2, GREB1) to infer receptor preference .
- Structural modeling : Perform molecular docking studies to assess interactions with ER ligand-binding domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
